Guaiacol
Overview
Description
Synthesis Analysis
The synthesis of guaiacol has evolved to improve yields and reduce reaction times. One method involves the methylation of catechol with dimethyl sulfate, offering satisfactory results (Ji Wei, 2002). Another approach utilizes dimethyl carbonate and catechol under specific conditions, such as a 1:3 ratio and 150 ℃ temperature, achieving a transformation efficiency of catechol to guaiacol of 37.6% (Liu Xi-mei, 2004).
Molecular Structure Analysis
Guaiacol's molecular structure, characterized by a methoxy group and a hydroxyl group attached to a benzene ring, is crucial for its chemical behavior and synthesis pathways. This structure facilitates various chemical reactions, including O-methylation, crucial for synthesizing guaiacol and its derivatives.
Chemical Reactions and Properties
Guaiacol undergoes various chemical reactions, including catalytic deoxygenation using methane, showcasing its versatility in chemical transformations (Yang Xiao & A. Varma, 2015). Additionally, its reactivity enables the synthesis of complex molecules, such as guaiane-type sesquiterpenoids, through diastereoselective epoxidation (An-Cheng Huang et al., 2014).
Physical Properties Analysis
Guaiacol's physical properties, including its boiling point, solubility, and vapor pressure, are influenced by its molecular structure. These properties are critical for its application in various industries, affecting its handling, storage, and application in synthesis processes.
Chemical Properties Analysis
The chemical properties of guaiacol, such as its reactivity with different chemical agents and under various conditions, are essential for its wide range of applications. Its ability to undergo deoxygenation, oxidation, and other transformations makes it a valuable chemical in synthetic chemistry.
- The Synthesis of Guaiacol by Methylation of Catechol (Ji Wei, 2002)
- Synthesis of Guaiacol with Dimethyl Carbonate and Catechol (Liu Xi-mei, 2004)
- Catalytic Deoxygenation of Guaiacol Using Methane (Yang Xiao & A. Varma, 2015)
- Synthesis of guaia-4(5)-en-11-ol, guaia-5(6)-en-11-ol, aciphyllene, 1-epi-melicodenones C and E, and other guaiane-type sesquiterpenoids via the diastereoselective epoxidation of guaiol (An-Cheng Huang et al., 2014)
Scientific Research Applications
1. Fungicidal Activity Against Fungal Growth
- Summary of Application : Guaiacol has been found to exert inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
- Methods of Application : The antifungal effects of guaiacol may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels .
- Results or Outcomes : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM .
2. Production of High-Value Chemicals
- Summary of Application : Guaiacol is considered as an important raw material for the syntheses of many value-added chemicals, such as spices (vanillin, veratraldehyde and eugenol), pesticides, drugs (eugenol, potassium guaiacolsulfonate, guaifenesin, berberine, and isoprenaline), and a plant growth regulator (2-methoxy-5-nitrophenol sodium salt) .
- Methods of Application : Current production of guaiacol is mainly based on the methylation of catechol which is an expensive downstream chemical from fossil resources, using additional methylation reagents, for example, methanol and methyl chloride .
- Results or Outcomes : Using lignin as a cheap and renewable feedstock to produce guaiacol has considerable potential, and can decrease the dependence on fossil resources for producing this important chemical .
3. Production of Bio-Based Benzoxazine Composite Material
- Summary of Application : Guaiacol and amine were used to instead of bisphenol A and aniline to produce a high-performance bio-based benzoxazine composite material .
- Methods of Application : The experiment used biomass materials guaiacol and amine to replace petroleum-based raw materials .
- Results or Outcomes : This could provide guidance for researchers in replacing petroleum-based raw materials with low-cost and pollution-free biomass materials directly obtained from nature .
4. Dental Pulp Sedation
- Summary of Application : Guaiacol is used in traditional dental pulp sedation .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : Guaiacol has the property of inducing cell proliferation .
5. Antioxidant
- Summary of Application : Guaiacol is a natural antioxidant that has been widely used in pharmaceutical and food preservation applications .
- Methods of Application : The antioxidant effects of guaiacol may be attributed to its capability to scavenge reactive oxygen radicals .
- Results or Outcomes : Guaiacol displays activity against deoxynivalenol (DON) production by modulating the oxidative response in Fusarium graminearum .
6. Production of Flavorants and Aromas
- Summary of Application : Guaiacol is often used to produce a variety of fragrances, including those incorporated in synthetic sandalwood .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
7. Photodecay in Ice
- Summary of Application : The photodecay of guaiacol is faster in ice, and even more rapid on ice, than in aqueous solution .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : These results indicate some chemicals in/on snow degrade faster than previously known, reducing their environmental lifetimes .
8. Expectorant, Antiseptic, and Local Anesthetic
- Summary of Application : Guaiacol is used medicinally as an expectorant, antiseptic, and local anesthetic .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : Guaiacol is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .
Safety And Hazards
Future Directions
Guaiacol has been found to have fungicidal activity against fungal growth and deoxynivalenol production in Fusarium graminearum . This suggests potential applications in the treatment of diseases caused by this fungus. Another study suggested guaiacol as a drug candidate for treating adult polyglucosan body disease . These findings indicate promising future directions for the use of guaiacol in medical applications.
properties
IUPAC Name |
2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Record name | O-METHOXYPHENOL | |
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Related CAS |
26247-00-7 | |
Record name | Phenol, 2-methoxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0023113 | |
Record name | 2-Methoxyphenol | |
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Molecular Weight |
124.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |
Record name | O-METHOXYPHENOL | |
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Record name | Phenol, 2-methoxy- | |
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Record name | Guaiacol | |
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Record name | Guaiacol | |
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Boiling Point |
399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (open cup) | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Solubility |
Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Record name | Guaiacol | |
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Density |
1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Record name | Guaiacol | |
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Vapor Density |
4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | O-METHOXYPHENOL | |
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Vapor Pressure |
5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |
Record name | O-METHOXYPHENOL | |
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Product Name |
Guaiacol | |
Color/Form |
Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |
CAS RN |
90-05-1 | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guaiacol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |
Record name | O-METHOXYPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20611 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Methoxyphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guaiacol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.